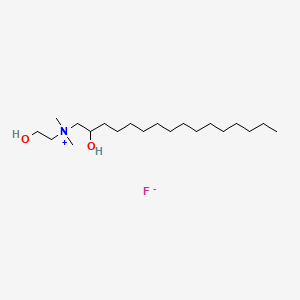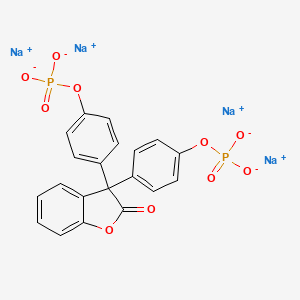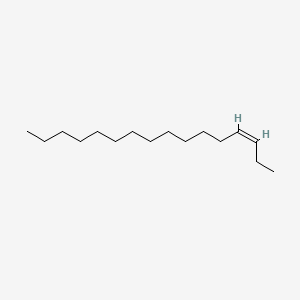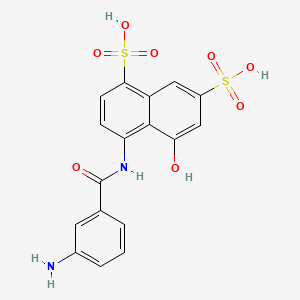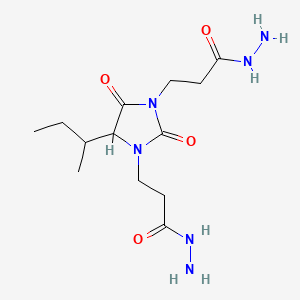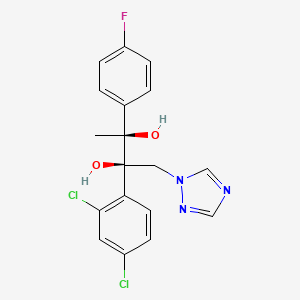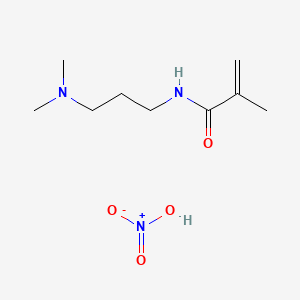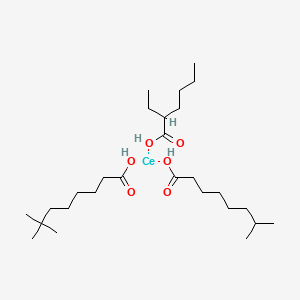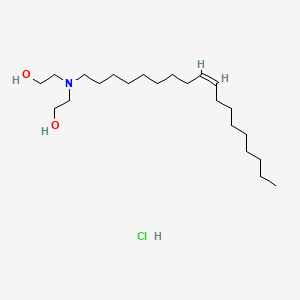
9(10H)-Acridinone, 1-amino-10-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10H)-Acridinone, 1-amino-10-ethyl- is a heterocyclic organic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This particular compound is characterized by the presence of an amino group at the first position and an ethyl group at the tenth position of the acridinone structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, 1-amino-10-ethyl- typically involves the condensation of an aminoketone compound with a pyranoindolizine compound. This reaction is followed by a ring-closing reaction to form the desired acridinone structure . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation and ring-closing reactions.
Industrial Production Methods
Industrial production of 9(10H)-Acridinone, 1-amino-10-ethyl- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9(10H)-Acridinone, 1-amino-10-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino and ethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted acridinone derivatives depending on the reagents used.
科学的研究の応用
9(10H)-Acridinone, 1-amino-10-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9(10H)-Acridinone, 1-amino-10-ethyl- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This property makes it a potential candidate for anticancer therapy, as it can inhibit the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of the acridinone family.
9(10H)-Acridinone: Lacks the amino and ethyl groups present in 9(10H)-Acridinone, 1-amino-10-ethyl-.
1-Aminoacridine: Contains an amino group but lacks the ethyl group.
Uniqueness
9(10H)-Acridinone, 1-amino-10-ethyl- is unique due to the presence of both the amino and ethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
148902-87-8 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
1-amino-10-ethylacridin-9-one |
InChI |
InChI=1S/C15H14N2O/c1-2-17-12-8-4-3-6-10(12)15(18)14-11(16)7-5-9-13(14)17/h3-9H,2,16H2,1H3 |
InChIキー |
IBSBTXSFORYKST-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


